1-(2,4-二甲氧苯基)-3-(1H-吲哚-3-基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

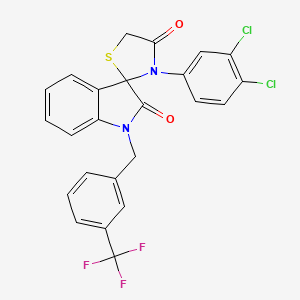

The compound 1-(2,4-dimethoxyphenyl)-3-(1H-indol-3-yl)urea is a molecule that combines a 2,4-dimethoxyphenyl group with an indole moiety through a urea linkage. While the specific molecule is not directly described in the provided papers, similar compounds with variations in the methoxy group positioning and substitutions on the indole or phenyl rings have been studied for their potential biological activities and molecular properties.

Synthesis Analysis

The synthesis of related compounds involves the formation of a urea linkage between a phenyl group and an indole moiety. For instance, the synthesis of 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea was achieved through a reaction characterized by NMR, ESI-MS, and single-crystal X-ray diffraction . Another related synthesis involved the reaction of methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate with various (thio)ureas to produce a new family of meridianine analogues . These methods could potentially be adapted to synthesize the compound by altering the starting materials to include the appropriate methoxy and indole substituents.

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using single-crystal X-ray diffraction, revealing details such as crystal system, space group, and cell dimensions . For example, a related compound crystallized in the monoclinic space group with specific cell parameters and a dihedral angle between the benzene ring and the urea moiety . These structural analyses are crucial for understanding the three-dimensional conformation of the molecules and their potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of indole-urea compounds can be inferred from studies on similar molecules. The reaction of indole derivatives with ureas under acidic conditions has been shown to yield various substituted ureido propenoates . These reactions are typically high-yielding and can lead to the formation of polycyclic structures with biological relevance. The base-promoted cyclization of these intermediates can further diversify the chemical space of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 1-(2,4-dimethoxyphenyl)-3-(1H-indol-3-yl)urea can be deduced from their molecular structures. For instance, the presence of methoxy groups can influence the compound's solubility and electronic properties, while the urea linkage can participate in hydrogen bonding, affecting the compound's melting point and stability . The intramolecular and intermolecular hydrogen bonds observed in related compounds contribute to their solid-state packing and could affect their solubility and reactivity .

科学研究应用

尿素生物传感器和脲酶抑制剂

尿素及其衍生物在检测和量化尿素浓度的生物传感器的开发中发挥着重要作用,这对于诊断各种健康状况至关重要 (S. Botewad 等人,2021 年)。此外,脲酶抑制剂已被研究其在治疗由幽门螺杆菌引起的胃部感染和由变形杆菌引起的尿路感染中的潜力,突出了尿素衍生物的治疗应用 (Paulina Kosikowska & Łukasz Berlicki,2011 年)。

反刍动物饮食中的尿素

反刍动物尿素代谢的研究表明其作为非蛋白氮源在反刍动物饮食中的应用,展示了尿素衍生物在农业和营养方面的应用 (D. Jin 等人,2018 年)。

绿色化学应用

尿素及其衍生物在绿色化学中的作用,特别是在有机合成中作为溶剂、催化剂或试剂,突出了它们在可持续和环境友好型化学过程中的重要性 (Rashid Ali 等人,2021 年)。

药物化学和药物设计

尿素独特的氢键合能力使其成为药物设计中的一个关键官能团,其中它被整合到表现出广泛生物活性的分子中。这突出了尿素衍生物在新药开发中的关键作用 (A. Jagtap 等人,2017 年)。

尿素作为氢载体

关于尿素作为氢载体的研究表明其在可持续和长期能源供应方面的潜力,为储能和燃料电池技术提供了一种替代方法 (A. Rollinson 等人,2011 年)。

属性

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-(1H-indol-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-22-11-7-8-14(16(9-11)23-2)19-17(21)20-15-10-18-13-6-4-3-5-12(13)15/h3-10,18H,1-2H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPZQPYOYYWZKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)NC2=CNC3=CC=CC=C32)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-Oxopiperidin-1-yl)propyl]prop-2-enamide](/img/structure/B2543506.png)

![5-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2543508.png)

![1-[(2R,3R)-3-Hydroxy-2-methylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2543511.png)

![Tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2543513.png)

![4-propyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2543518.png)

![2-[1-(2-Methylpyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2543520.png)

![2,6-difluoro-N-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzenesulfonamide](/img/structure/B2543525.png)